Oxazofurin

Description

Overview of C-Nucleoside Analogues in Chemical Biology and Medicinal Chemistry Research

C-nucleoside analogues have been extensively studied for their potential as antiviral and anticancer agents. researchgate.nethbni.ac.inmuni.cz Their stable C-C glycosidic bond makes them resistant to enzymatic hydrolysis by phosphorylases, a common mechanism of degradation for N-nucleosides. researchgate.net This enhanced stability can contribute to improved pharmacokinetic properties. Research in this area focuses on synthesizing novel C-nucleoside structures and evaluating their biological activities, often targeting enzymes involved in nucleotide biosynthesis or viral replication. csic.esuga.edu Prominent examples of biologically active C-nucleoside analogues include pyrazofurin, tiazofurin (B1684497), and selenazofurin. researchgate.netmuni.cz

Historical Context of Oxazofurin Research and its Structural Relationship to Tiazofurin

This compound's research history is closely tied to that of tiazofurin. Tiazofurin, a C-glycosyl thiazole (B1198619) nucleoside, gained attention as an antitumor agent due to its ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in guanine (B1146940) nucleotide biosynthesis. csic.esuga.eduwikipedia.orgnih.govlookchem.com IMPDH inhibition leads to a depletion of guanine nucleotides, which are essential for cell growth and proliferation, particularly in rapidly dividing cancer cells. csic.esuga.edu

This compound was synthesized as an analogue of tiazofurin to investigate the structure-activity relationships within this class of C-nucleosides. acs.org Specifically, it was created to explore the effect of replacing the sulfur atom in the thiazole ring of tiazofurin with an oxygen atom, resulting in an oxazole (B20620) heterocycle. nih.govresearchgate.net This modification allows for a direct comparison of the biological and conformational effects of the different heteroatoms at that specific position.

Fundamental Structural Differences Between this compound and Tiazofurin (e.g., oxazole vs. thiazole heterocycle)

The core structural difference between this compound and tiazofurin lies in the heterocyclic base attached to the ribofuranosyl sugar. Tiazofurin features a thiazole ring, which contains a sulfur atom and a nitrogen atom within the five-membered ring. wikipedia.orgnih.gov this compound, on the other hand, contains an oxazole ring, where the sulfur atom of the thiazole is replaced by an oxygen atom. nih.govctdbase.org Both compounds have a carboxamide group attached to the heterocycle and are linked to a β-D-ribofuranosyl sugar via a C-C glycosidic bond. nih.govacs.org

This seemingly subtle difference in a single heteroatom (sulfur in tiazofurin vs. oxygen in this compound) leads to significant differences in their electronic properties and, consequently, their three-dimensional conformations. nih.govresearchgate.net Crystallographic and computational studies have shown that the replacement of the thiazole sulfur with the oxazole oxygen produces notable conformational effects, particularly concerning the C-glycosidic torsion angle. nih.govresearchgate.net

Data on average C-glycosidic torsion angles:

| Compound | Heterocycle | Average C-Glycosidic Torsion Angle (degrees) |

| This compound | Oxazole | 70(9) nih.govresearchgate.net |

| Tiazofurin | Thiazole | 24(10) (average absolute value from previous studies) nih.govresearchgate.net |

Interactive Data Table: A table comparing the average C-glycosidic torsion angles of this compound and Tiazofurin based on crystallographic data would be beneficial here.

Initial Hypotheses Regarding the Comparative Biological Behavior of this compound and Tiazofurin

Based on the structural difference, initial hypotheses regarding the comparative biological behavior of this compound and tiazofurin centered on how the change in the heteroatom (sulfur to oxygen) would affect their interaction with biological targets, particularly IMPDH. Tiazofurin's activity was hypothesized to involve an electrostatic interaction between the partially positive sulfur atom of the thiazole ring and a negatively charged oxygen atom of the furanose sugar, which was thought to constrain the C-glycosidic torsion angle to a relatively small value, favoring the conformation necessary for activity. nih.govresearchgate.netacs.orgresearchgate.net

In contrast, the oxygen atom in the oxazole ring of this compound is negatively charged. nih.gov It was hypothesized that a repulsive interaction between this negatively charged oxazole oxygen and the negatively charged furanose oxygen would result in a significantly different C-glycosidic conformation compared to tiazofurin. nih.govresearchgate.netnih.gov This altered conformation was predicted to be unfavorable for binding to and inhibiting IMPDH, leading to a lack of significant biological activity for this compound. lookchem.comnih.govnih.gov Therefore, a key initial hypothesis was that the presence of the sulfur atom in the thiazole ring at the position adjacent to the glycosidic bond is fundamental for the antitumor activity observed in tiazofurin, and its replacement with oxygen would render the analogue inactive. lookchem.comresearchgate.net

Compound Names and PubChem CIDs:

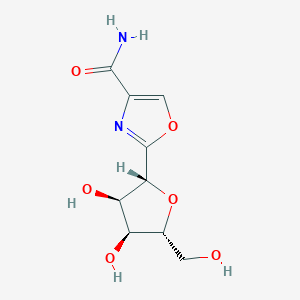

Structure

2D Structure

3D Structure

Properties

CAS No. |

129149-89-9 |

|---|---|

Molecular Formula |

C9H12N2O6 |

Molecular Weight |

244.2 g/mol |

IUPAC Name |

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C9H12N2O6/c10-8(15)3-2-16-9(11-3)7-6(14)5(13)4(1-12)17-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1 |

InChI Key |

YSRISZVOJDAOFB-DBRKOABJSA-N |

SMILES |

C1=C(N=C(O1)C2C(C(C(O2)CO)O)O)C(=O)N |

Isomeric SMILES |

C1=C(N=C(O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |

Canonical SMILES |

C1=C(N=C(O1)C2C(C(C(O2)CO)O)O)C(=O)N |

Other CAS No. |

129149-89-9 |

Synonyms |

2-beta-D-Ribofuranosyl-4-oxazolecarboxamide; 2beta-D-Ribofuranosyloxazole-4-carboxamide; 2beta-Ribofuranosyloxazole-4-carboxamide |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Oxazofurin and Its Analogues

Pioneering Synthetic Routes for Oxazofurin

The synthesis of C-nucleosides like this compound presents unique challenges compared to N-nucleosides due to the stable carbon-carbon glycosidic bond. Early synthetic efforts focused on establishing reliable methods to form this linkage and construct the oxazole (B20620) heterocyclic base.

Rhodium-Catalyzed Methodologies for Facile Synthesis

A notable advancement in the synthesis of this compound involves rhodium-catalyzed reactions. A facile synthesis of this compound has been achieved through a rhodium-catalyzed reaction between ethyl α-formyl-diazoacetate and 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide. nih.govnih.gov This method offers a more convenient route compared to earlier multi-step procedures. nih.gov Following the rhodium-catalyzed step, treatment of the resulting ester intermediate with saturated ethanolic ammonia (B1221849) afforded this compound. nih.gov

Other Established Chemical Synthesis Pathways for C-Nucleosides (e.g., condensation reactions)

Beyond rhodium catalysis, other established chemical synthesis pathways for C-nucleosides, including condensation reactions, have been employed and explored in the context of this compound and its analogues. Condensation reactions are versatile tools in organic synthesis and have been utilized in constructing the heterocyclic bases of C-nucleosides. For instance, condensation reactions have been described in the synthesis of oxazole derivatives, which are related to the this compound structure. wikipedia.org The formation of related thiazole (B1198619) rings in C-nucleosides has also been achieved through methods like Hantzsch's condensation of thioamides with α-halocarbonyl compounds. wikipedia.org Coupling of (hetero)aryls to the ribosyl moiety represents a widely applied approach in C-nucleoside synthesis, often involving a functional group at the C1' position of the ribosyl moiety amenable to further functionalization. uni.lu While these methods are often applied to C-nucleosides in general, the principles and reactions, such as condensation and coupling, are foundational to the synthesis of the C-glycosidic bond and the heterocyclic base found in this compound.

Enantioselective Synthesis Approaches for C-Nucleoside Analogues

The biological activity of nucleosides is often highly dependent on their stereochemistry, making enantioselective synthesis crucial for developing therapeutically relevant C-nucleoside analogues. Significant efforts have been directed towards developing strategies that control the stereochemistry, particularly at the anomeric center (C1').

Enantioselective approaches for C-nucleoside analogues have been a focus of recent research. fishersci.canewdrugapprovals.org Strategies include asymmetric desymmetrization using metal catalysis, such as palladium catalysis, and sequential catalytic reactions to introduce substituents with high enantio- and diastereoselectivity. wikipedia.org The synthesis of L-C-nucleoside analogues, which can sometimes exhibit lower toxicity and reduced susceptibility to metabolism compared to their D isomers, highlights the importance of enantioselective control. wikipedia.org While specific enantioselective routes solely for this compound are not extensively detailed in the provided sources, the broader advancements in the enantioselective synthesis of C-nucleosides, including those with modified furanose rings and heterocyclic bases, are highly relevant to the potential development of enantiopure this compound analogues. fishersci.canewdrugapprovals.org Enzymatic methods, such as enzymatic resolution, and the use of green catalysts have also been explored for achieving asymmetric synthesis of nucleoside analogues, demonstrating control over the stereochemistry of key intermediates. uni.lu

Rational Design and Synthesis of Modified this compound Analogues

Rational design plays a key role in the development of nucleoside analogues with improved pharmacological properties. This involves making specific modifications to the core structure of this compound, focusing on alterations to the heterocyclic base and the furanose ring.

Synthetic approaches for structural analogues of C-nucleosides, including those related to this compound, often involve modifications in both the heterocyclic base and the furanose ring. fishersci.canewdrugapprovals.orgfishersci.se

Modifications of the Heterocyclic Base

Modifications to the heterocyclic base of this compound and its analogues involve altering the oxazole ring structure or replacing it with other heterocycles. This can lead to compounds with altered electronic properties, binding affinities to target enzymes, and metabolic stability. Reviews on C-nucleoside synthesis cover approaches to structural analogues with modifications in the heterocyclic base. wikipedia.orgfishersci.canewdrugapprovals.orgfishersci.se The synthesis of analogues with modified heterocyclic bases, such as aza/deaza-purine fleximers, illustrates the strategies employed to create diverse structures for biological evaluation. ctdbase.org

Alterations of the Furanose Ring (e.g., aza-, thio-, dioxolanyl, and isoxazolidinyl analogues)

Alterations to the furanose ring involve replacing one or more of the ring atoms (carbon or oxygen) with different heteroatoms or incorporating different ring systems. These modifications can significantly impact the conformation of the nucleoside, its recognition by enzymes, and its pharmacokinetic properties. Synthetic strategies for C-nucleoside analogues with modifications in the furanose ring, including aza analogues, thioanalogues, dioxolanyl, and isoxazolidinyl analogues, have been described. wikipedia.orgfishersci.canewdrugapprovals.orgfishersci.senih.gov

Specific examples of furanose ring alterations include:

Thioanalogues: Replacement of an oxygen atom in the furanose ring with a sulfur atom, such as in the synthesis of thiotiazofurin, a thioanalogue of tiazofurin (B1684497). fishersci.cafishersci.se Methods for synthesizing thioanalogues can involve conventional carbohydrate chemistry followed by condensation and oxidation steps. fishersci.ca

Dioxolanyl Analogues: Incorporation of a 1,3-dioxolane (B20135) ring system. The synthesis of dioxolanyl analogues has been reported, often starting from protected sugar precursors and involving the construction of the heterocyclic base. fishersci.ca

Isoxazolidinyl Analogues: Formation of a five-membered ring containing oxygen and nitrogen. Isoxazolidinyl analogues of tiazofurin have been prepared using strategies based on 1,3-dipolar cycloaddition chemistry of nitrones, followed by subsequent ring formation and modification steps. fishersci.cafishersci.se

These modifications of the furanose ring, alongside heterocyclic base alterations, contribute to the structural diversity of this compound analogues, allowing for comprehensive structure-activity relationship studies.

Chemoenzymatic Synthesis Methodologies for Nucleoside Analogues

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to synthesize complex molecules like nucleoside analogues. This approach leverages the high regio- and stereoselectivity of enzymes while utilizing chemical steps for transformations that are difficult or inefficient to achieve enzymatically. The interest in exploiting biocatalysts in nucleoside analogue synthesis is increasing due to advantages such as fewer synthesis steps, improved selectivity, high catalytic efficiency, and simpler processing compared to classic organic chemistry synthesis researchgate.netconicet.gov.ar. This technology also offers a more environmentally friendly alternative researchgate.netconicet.gov.ar.

Enzymes commonly employed in chemoenzymatic strategies for nucleoside synthesis include nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs) conicet.gov.ar. These enzymes can catalyze the transglycosylation reaction, which is a key step in forming the N-glycosidic bond in nucleosides conicet.gov.artandfonline.com. Nucleoside phosphorylases, for instance, catalyze the reversible phosphorolysis of nucleosides into their corresponding pentose (B10789219) 1-phosphate and nucleobase components. A subsequent reverse phosphorolysis can then incorporate an alternative nucleobase tandfonline.com.

While specific detailed research findings on the chemoenzymatic synthesis of this compound itself were not prominently found in the search results, the principles and methodologies applied to other nucleoside analogues are relevant. The use of enzymes like nucleoside phosphorylases and N-deoxyribosyltransferases, often in conjunction with chemical transformations, represents a powerful approach for constructing the complex glycosidic linkages and modifying the sugar or base moieties found in compounds like this compound and its analogues conicet.gov.artandfonline.com.

The development of large enzyme cascades, inspired by natural biosynthetic pathways, represents an innovative approach to synthesizing nucleotides and their analogues. One such cascade, based on the de novo purine (B94841) biosynthesis pathway, has been used to synthesize natural purine nucleotides from simple building blocks mdpi.com. This highlights the potential for designing multi-enzyme systems to construct complex nucleoside structures chemoenzymatically.

Despite the advantages, challenges remain in chemoenzymatic synthesis, including the limited substrate scope of some available biocatalysts and issues related to scalability academie-sciences.frnih.gov. However, ongoing research in enzyme engineering aims to address these limitations and expand the applicability of enzymatic methods academie-sciences.fr.

Advanced Methodologies in Complex Nucleoside Analogue Synthesis Research

Research into the synthesis of complex nucleoside analogues, including those related to this compound, involves the development and application of advanced chemical and chemoenzymatic methodologies. These methodologies are driven by the need to overcome challenges associated with achieving high stereo- and regioselectivity, synthesizing complex sugar modifications, and developing efficient and scalable routes nih.govrsc.org.

Advanced chemical synthesis strategies for nucleoside analogues often focus on modifications to the furanose ring and the nucleobase. This includes alterations to the furanose 4'-oxygen atom, modifications at the 2', 3', 4', or 5' positions of the furanose ring, and the development of new prodrug strategies nih.gov. While traditional chemical synthesis can face limitations in terms of selectivity and the need for protection/deprotection steps, advances in synthetic methodology continue to provide routes to a wide range of modified nucleosides mdpi.comnih.gov.

Enzymatic methods are increasingly recognized for their ability to provide high stereo- and chemoselectivity under mild reaction conditions, often in one-pot reactions researchgate.netmdpi.com. Recent advances in biocatalytic synthesis of nucleoside analogues have focused on using enzymes like nucleoside phosphorylases for transglycosylation reactions and developing a toolbox of biocatalysts for synthesizing ribose-modified scaffolds, particularly at the 2'- and 4'-positions tandfonline.com.

Combining chemical and enzymatic steps in chemoenzymatic synthesis is a key advanced methodology. This synergistic approach allows researchers to capitalize on the strengths of both worlds. For instance, a chemoenzymatic route might use enzymes for stereoselective glycosylation or modification of a specific site on the sugar or base, while chemical steps are employed for introducing complex functionalities or assembling precursor molecules beilstein-journals.orgacademie-sciences.fr.

Advanced research also explores the use of biocatalytic cascades for the de novo synthesis of nucleoside analogue drugs. This involves engineering or identifying a series of enzymes that can work together to convert simple starting materials into the desired complex nucleoside structure tandfonline.comworktribe.com. Examples include the development of fully biocatalytic cascades for the synthesis of antiviral nucleoside analogues researchgate.nettandfonline.com.

Furthermore, technological advancements such as enzyme immobilization and flow systems are being explored to improve the efficiency and scalability of enzymatic and chemoenzymatic nucleoside synthesis tandfonline.comnih.gov. Immobilizing enzymes can enhance their stability and recyclability, while flow systems offer advantages in terms of reaction control and continuous production tandfonline.com.

The synthesis of C-nucleosides, where the glycosidic bond is a carbon-carbon bond rather than a carbon-nitrogen bond, represents another area of complex nucleoside analogue synthesis. This compound is a C-nucleoside analogue of tiazofurin acs.org. Synthetic approaches to C-nucleosides often involve specific strategies to form this stable C-C linkage researchgate.net. Research in this area includes developing enantioselective synthesis methods for C-nucleosides with inhibitory activity against enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) researchgate.net.

The ongoing research in both chemoenzymatic and advanced chemical methodologies is crucial for expanding the chemical space of nucleoside analogues and developing new compounds with improved therapeutic properties nih.govnih.gov. The synergy between chemical and enzymatic approaches is expected to be vital for the future discovery and efficient synthesis of next-generation nucleoside analogues nih.govresearchgate.net.

Here is a table summarizing some key enzymes used in chemoenzymatic nucleoside synthesis based on the search results:

| Enzyme Class | Role in Synthesis | Examples of Use |

| Nucleoside Phosphorylases (NPs) | Catalyze reversible phosphorolysis of nucleosides; used in transglycosylation. | Production of purine nucleosides from pyrimidine (B1678525) ones or vice versa. conicet.gov.artandfonline.com |

| N-deoxyribosyltransferases (NDTs) | Catalyze transfer of nucleobases between (deoxy)nucleosides or (deoxy)nucleotides. | Production of base-modified purine and pyrimidine 5'-dNTPs. mdpi.com |

| Nucleoside Kinases | Phosphorylate nucleosides to nucleotides. | Activation of nucleoside analog drugs to 5'-NTPs. mdpi.com |

| Polyphosphate Kinases (PPKs) | Convert 5'-NMPs and 5'-NDPs to 5'-NTPs. | Used in 5'-NTP synthesis. mdpi.com |

| Pyruvate Kinase (PK) | Used in ATP regeneration systems; can synthesize various 5'-NTPs and analogues. | Synthesis of natural 5'-(d)NTPs, ribavirin-5'-TP, arabinosyl CTP. mdpi.com |

| Acetate Kinase (AcK) | Used in ATP regeneration systems. | Commonly used in in vitro (d)ATP regeneration systems. mdpi.com |

| Creatine Kinase (CK) | Used in ATP regeneration systems. | Commonly used in in vitro (d)ATP regeneration systems. mdpi.com |

| Aldolases (DHAP-dependent) | Catalyze aldol (B89426) addition of DHAP to aldehydes; useful for acyclic nucleosides. | Synthesis of chiral acyclic nucleoside analogues with defined stereocenters. nih.gov |

| Lipases | Can be used for selective acylation or deacylation in chemoenzymatic routes. | Selective acetylation in the synthesis of bicyclic AZT analogues. beilstein-journals.org |

Molecular Interactions and Conformational Analysis of Oxazofurin

Crystallographic Investigations of Oxazofurin Conformational Landscape

Crystallographic studies have been instrumental in elucidating the conformational landscape of this compound. The crystal structure of this compound has been analyzed, revealing details about its preferred conformations in the solid state. nih.gov

Detailed Analysis of C-Glycosidic Torsion Angles

A detailed analysis of the C-glycosidic torsion angles in this compound has been performed using crystallographic data. The crystal structure of this compound contains multiple molecules in the asymmetric unit, providing insights into the range of conformations adopted. nih.gov The six conformers observed in the crystal structure of this compound show an average C-glycosidic torsion angle of 70(9) degrees. nih.gov

Comparative Conformational Studies with Tiazofurin (B1684497) and Other Thiazole (B1198619) Nucleosides

Comparative conformational studies highlight the significant differences between this compound and its biologically active analog, tiazofurin, as well as other thiazole nucleosides. The average absolute C-glycosidic torsion angle observed in previous thiazole nucleoside structures is significantly lower, approximately 24(10) degrees. nih.govresearchgate.net This notable difference in torsion angles underscores the distinct conformational preferences induced by the change in the heteroatom within the five-membered ring. nih.govresearchgate.net

Table 1: Average C-Glycosidic Torsion Angles

| Compound | Average C-Glycosidic Torsion Angle (degrees) |

| This compound | 70(9) nih.gov |

| Thiazole Nucleosides | 24(10) nih.govresearchgate.net |

Electrostatic Interactions Governing this compound Conformation

Electrostatic interactions play a crucial role in determining the preferred conformation of this compound. The distribution of charges within the molecule, particularly involving the heteroatoms, influences the spatial arrangement of different parts of the molecule. nih.govresearchgate.net

Repulsive Interactions Involving the Oxazole (B20620) Oxygen and Furanose Oxygens

Ab initio molecular orbital studies suggest that the higher C-glycosidic angles observed in this compound structures are a result of repulsive interactions. nih.govresearchgate.net These repulsive forces occur between the negatively charged oxygen atom in the oxazole ring and the negatively charged oxygen atoms in the furanose sugar moiety. nih.govresearchgate.net This electrostatic repulsion destabilizes conformers where these oxygen atoms are in close proximity, leading to a larger torsion angle around the C-glycosidic bond. researchgate.net

Contrast with Electrostatic Constraints Observed in Tiazofurin

In contrast to the repulsive interactions in this compound, studies suggest that the conformation of tiazofurin is influenced by an attractive electrostatic interaction. nih.govresearchgate.net In tiazofurin, an electrostatic attraction between a positively charged thiazole sulfur atom and a negatively charged furanose oxygen atom constrains the C-glycosidic torsion angle to a relatively small value. nih.govresearchgate.net This difference in electrostatic forces and their resulting conformational constraints is believed to contribute to the difference in biological activity between this compound and tiazofurin. nih.govnih.gov

Computational Chemistry Approaches in Oxazofurin Research

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital Theory (MOT) is a fundamental approach used to describe the electronic structure of molecules, explaining chemical bonding in terms of molecular orbitals that span the entire molecule. wikipedia.orgnih.govwikipedia.org This theory helps in understanding the distribution of electrons and their energy levels within a molecule.

Ab initio calculations, a type of computational method based on quantum mechanics, are employed to analyze the electronic structure and charge distribution within molecules without fitting to experimental data. nih.govctdbase.org In the context of oxazofurin and tiazofurin (B1684497), ab initio molecular orbital studies have been used to investigate the differences in their electronic properties. These studies suggest that the replacement of the thiazole (B1198619) sulfur in tiazofurin with the oxazole (B20620) oxygen in this compound leads to alterations in charge distribution. Specifically, ab initio studies indicate a repulsive interaction between negatively charged oxazole and furanose oxygens in this compound, which is proposed to contribute to higher C-glycosidic torsion angles compared to tiazofurin. This difference in charge distribution and resulting conformation is considered likely to contribute to the observed differences in activity between this compound and tiazofurin.

Density Functional Theory (DFT) is another quantum mechanical computational method used to investigate the electronic structure of molecules, often applied in the design and analysis of chemical analogs. DFT calculations, alongside ab initio methods, have been utilized in studies of heterocyclic amides, which share structural features with this compound and tiazofurin, to understand low-energy conformations, charge distribution, and dipole moments. These computational approaches can help in predicting how modifications in chemical structure, such as the heteroatom substitution seen between tiazofurin and this compound, can influence molecular conformation and electrostatic surface, thereby impacting chemical and biological properties. While direct applications of DFT specifically for the design of this compound analogs were not explicitly detailed in the search results, the general principles of using DFT for analyzing the electronic structure and conformational effects of related heterocyclic systems are well-established and relevant to analog design strategies.

Molecular Dynamics (MD) Simulations for Investigating Conformational Flexibility and Ligand-Target Stability

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, allowing researchers to investigate conformational changes, flexibility, and the stability of molecular complexes, including ligand-target interactions. Unlike static docking methods, MD simulations account for the dynamic nature of both the ligand and the target protein.

Cheminformatics and Predictive Modeling for Analogue Design and Prioritization

Cheminformatics involves the application of computational and informational techniques to address problems in chemistry. In the context of drug discovery and analogue design, cheminformatics and predictive modeling are used to analyze chemical data, build models that relate chemical structure to properties or activities, and prioritize compounds for synthesis and testing. These approaches can help in understanding the structural features that contribute to the desired biological activity or influence pharmacokinetic profiles, thereby guiding the design of new analogues with improved properties.

Computational Tools for Guided Analogue Synthesis

Computational tools can assist in the design and synthesis of chemical analogues by predicting reaction outcomes, optimizing synthetic routes, and evaluating the feasibility of proposed structures. While specific applications to this compound analogue synthesis are not detailed in the provided search results, in general, tools leveraging machine learning models trained on vast reaction datasets can predict optimal reaction conditions and automate synthetic pathway design, reducing the need for extensive trial-and-error experimentation neovarsity.org. Such tools could, in principle, be applied to explore synthetic routes for this compound derivatives.

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME)

Predicting ADME properties early in the drug discovery process is crucial for identifying compounds with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures. In silico ADME prediction methodologies use computational models to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body based on its chemical structure and properties fiveable.memdpi.com. These approaches include quantitative structure-property relationship (QSPR) models, physiologically based pharmacokinetic (PBPK) models, and machine learning algorithms fiveable.me. Tools like SwissADME and QikProp are examples of platforms used for computing physicochemical and ADME parameters nih.govschrodinger.com. While no specific in silico ADME studies on this compound were found in the provided results, these general methodologies could be applied to predict properties such as oral absorption, tissue distribution, metabolic stability, and elimination for this compound and its analogues fiveable.memdpi.com. Accurate ADME prediction can help prioritize candidates for experimental testing and guide structural modifications to optimize the pharmacokinetic profile fiveable.meschrodinger.commemphis.edu.

Computational Protein Target Identification Methods

Identifying the specific protein targets that a small molecule interacts with is fundamental to understanding its mechanism of action and potential therapeutic applications. Computational methods offer efficient approaches for predicting potential protein targets, especially when experimental data is limited rsc.orgnih.gov.

Reverse Ligand-Protein Docking Algorithms

Reverse ligand-protein docking, also known as inverse virtual screening, is a computational technique used to identify potential protein targets for a given small molecule ligand nih.govnih.gov. Unlike traditional docking where a set of ligands is docked to a single protein target, reverse docking involves docking a single ligand against a database of protein structures or binding pockets nih.govthinkmind.org. The algorithms assess the likelihood of binding based on shape complementarity and favorable interactions between the ligand and the protein binding site, often employing scoring functions to estimate binding affinity nih.govup.ac.za. This approach can be used to search for additional uses of known drugs, identify potential off-target effects, or find the primary biological target of a compound nih.govthinkmind.org. While specific reverse docking studies for this compound were not found in the provided search results, this methodology could be applied to screen this compound against protein databases to predict potential binding partners.

Shape Similarity and Pharmacophore Screening Strategies

Shape similarity and pharmacophore screening are ligand-based computational methods used in drug discovery to identify molecules with similar 3D characteristics to a known active compound schrodinger.comopenmolecules.org. Shape similarity methods compare the three-dimensional shape of molecules, assuming that compounds with similar shapes may bind to the same target or have similar biological activity schrodinger.com. Pharmacophore models represent the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, charged regions) necessary for a molecule to interact with a specific biological target nih.govnih.gov. Screening large databases of compounds based on their shape similarity or pharmacophore features to a known active ligand can identify potential new hits with diverse chemical scaffolds nih.gov. Result researchgate.net mentions computational studies on the C-glycosyl bond conformation in this compound, comparing it to tiazofurin and noting that compounds like this compound, which contain a nucleophilic oxygen in place of the thiazole sulfur, show less activity and have different conformational preferences. This suggests that conformational analysis and comparisons based on structural and electronic features are relevant to understanding the activity of this compound and its analogues researchgate.net. Shape similarity and pharmacophore screening could be employed to find molecules that share key conformational or feature-based characteristics with this compound or its more active analogues like tiazofurin, potentially identifying compounds that interact with similar biological targets or pathways.

Preclinical Research Methodologies and Models for Nucleoside Analogues

In Vitro Studies for Biochemical Mechanism Elucidation

In vitro studies are fundamental in the preclinical evaluation of nucleoside analogues, providing controlled environments to dissect their interactions with biological molecules and cellular processes.

Enzyme activity assays are crucial for identifying and characterizing the molecular targets of nucleoside analogues. Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.govfishersci.co.ukwikipedia.orgwikidata.org This step is rate-limiting in the pathway that ultimately leads to the production of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), essential precursors for RNA and DNA synthesis. nih.govfishersci.co.ukwikipedia.orgwikidata.org

Nucleoside analogues like Oxazofurin are often designed to inhibit enzymes in nucleotide metabolic pathways, thereby disrupting the supply of essential building blocks for nucleic acid synthesis, particularly in rapidly dividing cells such as cancer cells. nih.govfishersci.co.ukuni.lu IMPDH activity assays typically measure the production of NADH, a byproduct of the IMP to XMP conversion, often through monitoring fluorescence or absorbance changes. nih.gov Studies on IMPDH inhibitors, such as mycophenolic acid, have utilized these assays to demonstrate dose-dependent inhibition of enzyme activity. uni.lunih.govchem960.com this compound is understood to exert its effects, at least in part, by being metabolized intracellularly to an analogue of NAD, which then inhibits IMPDH. fishersci.co.uk

Cellular assays are vital for assessing the biological impact of nucleoside analogues on living cells. Antiproliferative assays measure the ability of a compound to inhibit cell growth or reduce cell number. wikipedia.orgfishersci.cawikipedia.orgnih.gov These assays often involve culturing cells in the presence of varying concentrations of the nucleoside analogue and measuring cell viability or proliferation over time using techniques such as metabolic indicators or direct cell counting. wikipedia.orgnih.govnih.gov

Cell cycle analysis, often performed using flow cytometry, provides insights into how a compound affects the progression of cells through the different phases of the cell cycle (G1, S, G2, and M). nih.govwikipedia.orgontosight.ai By analyzing the DNA content of cells, researchers can determine if a nucleoside analogue induces cell cycle arrest at a specific phase, which is a common mechanism for inhibitors of DNA synthesis or other processes essential for cell division. wikipedia.orgnih.govwikipedia.org Studies have shown that IMPDH inhibitors can induce cytostatic effects by depleting guanine nucleotides, thus impeding cellular growth and proliferation, particularly affecting the S phase where DNA synthesis occurs and the G2/M phases. nih.govfishersci.co.ukwikipedia.org

Understanding how nucleoside analogues enter cells and how they are metabolized is crucial for predicting their efficacy and pharmacokinetics. Cellular uptake studies investigate the mechanisms by which these compounds are transported across cell membranes, which can involve passive diffusion or active transport mediated by specific nucleoside transporters.

Once inside the cell, nucleoside analogues often undergo metabolic transformations, such as phosphorylation, to become their active forms. For instance, this compound is metabolized to an NAD analogue, which is its active inhibitory species targeting IMPDH. fishersci.co.uk Non-clinical metabolic fate studies aim to identify the enzymes involved in these transformations, the resulting metabolites, and their stability and localization within the cell. These studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), help to establish the intracellular concentration of the active compound and its correlation with observed cellular effects. Preclinical metabolism and pharmacokinetic studies are integral parts of the lead optimization phase in drug development. wikipedia.orgfishersci.se

Chemical Proteomics and Activity-Based Protein Profiling for Target Identification

Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques used to identify the protein targets of small molecules within complex biological systems. wikipedia.orgciteab.comfishersci.finih.govuni.luuni.lunih.govmetabolomicsworkbench.orgnih.govrna-society.org These methods utilize chemical probes that interact with specific functional classes of enzymes or bind covalently to their targets. uni.lunih.govmetabolomicsworkbench.org

ABPP, in particular, employs activity-based probes that react with the active site of enzymes, allowing for the assessment of enzyme activity directly in native biological samples. uni.lunih.govrna-society.org By using competitive ABPP, where cells or lysates are treated with a compound of interest prior to incubation with an activity-based probe, researchers can identify proteins whose activity is modulated by the compound. fishersci.fimetabolomicsworkbench.org Mass spectrometry is then used to identify the labeled proteins. wikipedia.orgnih.gov While general applications of chemical proteomics and ABPP in target identification are well-established, studies specifically detailing the use of these techniques for this compound were not prominently found in the provided search results. However, these methodologies are highly relevant for confirming IMPDH as a target and potentially identifying off-target interactions for nucleoside analogues.

Structural Biology Techniques for Target-Ligand Complex Characterization

Structural biology techniques provide high-resolution three-dimensional information about the interactions between a drug candidate and its target protein. mpg.deguidetopharmacology.orguni.lumetabolomicsworkbench.orgnih.gov This information is invaluable for understanding the molecular basis of binding, guiding rational drug design, and optimizing compound potency and selectivity. mpg.deguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov

X-ray crystallography is a primary technique used to determine the atomic structure of proteins and their complexes with ligands, such as nucleoside analogues and their active metabolites. mpg.deguidetopharmacology.orguni.lumetabolomicsworkbench.orgnih.govnih.govguidetopharmacology.orgnih.govamdb.onlineguidetopharmacology.orguni.lumetabolomicsworkbench.org By obtaining crystals of the target enzyme bound to the inhibitor, researchers can visualize the precise interactions, including hydrogen bonds, van der Waals forces, and conformational changes, that mediate binding. amdb.onlineguidetopharmacology.orguni.lu

For IMPDH inhibitors, X-ray crystallography has been instrumental in revealing the binding modes of various compounds within the enzyme's active site. guidetopharmacology.org For example, the crystal structure of IMPDH in complex with mycophenolic acid has been determined, providing detailed insights into how this inhibitor binds and blocks enzyme activity. guidetopharmacology.org These structures often show how inhibitors mimic natural substrates or transition states, or how they induce conformational changes that render the enzyme inactive. While specific crystal structures of this compound or its active metabolite bound to IMPDH were not detailed in the provided results, X-ray crystallography of IMPDH with other nucleoside or small molecule inhibitors serves as a key methodology for understanding the structural basis of inhibition relevant to this compound's mechanism. guidetopharmacology.org This structural information is critical for structure-based drug design efforts aimed at developing more potent and selective inhibitors. mpg.deguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely used in chemical biology and drug discovery to investigate the structure, dynamics, and interactions of biological molecules, including nucleoside analogues and their targets gu.sebruker.com. It provides atomic-level details that are often difficult to obtain by other methods embo.org.

7.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy in Biological Interaction Studies

NMR spectroscopy plays a crucial role in understanding how nucleoside analogues interact with their biological targets, such as enzymes and nucleic acids researchgate.netresearchgate.net. These studies provide insights into binding affinities, interaction sites, conformational changes, and the kinetics of binding events, all of which are vital for rational drug design and development researchgate.netnih.gov.

Principles and Techniques:

NMR exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F, to probe their local environment researchgate.net. When a molecule is placed in a strong magnetic field and subjected to radiofrequency pulses, the nuclei absorb and re-emit energy at specific frequencies (chemical shifts) and with characteristic relaxation rates bruker.comresearchgate.net. Changes in these NMR parameters upon binding to a biological target indicate an interaction is occurring researchgate.netnih.gov.

Several NMR techniques are commonly employed in biological interaction studies of nucleoside analogues:

Chemical Shift Perturbation (CSP): This is a widely used method to identify the binding sites on a protein or nucleic acid. When a ligand (nucleoside analogue) binds to a target, the chemical environment of nuclei near the binding site changes, leading to shifts in their resonance frequencies in the NMR spectrum nih.govmdpi.com. By analyzing which residues experience significant chemical shift changes upon titration with the nucleoside analogue, the binding interface can be mapped onto the 3D structure of the target ssgcid.orgnih.gov. Two-dimensional (2D) ¹H-¹⁵N or ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments are commonly used for protein-observed CSP studies mdpi.comnih.gov.

Saturation Transfer Difference (STD) NMR: This ligand-observed technique identifies which parts of the ligand are in close contact with the binding partner nih.gov. Selective saturation of the protein's resonances is transferred via spin diffusion to the bound ligand molecules. The difference spectrum between experiments with and without saturation of the protein shows signals only from the ligand protons that interact with the protein nih.govfrontiersin.org. STD NMR is particularly useful for screening and characterizing low-affinity interactions and identifying the binding epitope of the ligand gu.senih.gov.

Transferred Nuclear Overhauser Effect Spectroscopy (Tr-NOESY): This technique provides structural information about the conformation of the ligand when bound to a macromolecule, even in cases of weak binding and fast exchange nih.gov. NOEs are observed between protons that are close in space. In the presence of a binding partner, NOEs can be transferred from the bound ligand to the free ligand, allowing the determination of the bound conformation nih.gov.

Relaxation Dispersion NMR: Techniques like CPMG (Carr-Purcell-Meiboom-Gill) relaxation dispersion are sensitive to dynamic processes occurring on the microsecond to millisecond timescale, such as conformational changes induced by ligand binding or the kinetics of the binding event itself acs.orgnih.govnih.gov. By measuring how the transverse relaxation rates (R₂) of nuclei vary with the pulsing frequency, information about the exchange rates (kex) between different conformational states (e.g., free and bound) and the populations of these states can be obtained nih.govnih.gov.

Ligand-observed Relaxation Rates (e.g., T₁, T₂, T₁ρ): Changes in the relaxation rates of ligand nuclei upon binding can also provide information about the interaction. Binding to a larger, slower-tumbling macromolecule typically leads to increased relaxation rates for the ligand, particularly T₂ and T₁ρ researchgate.net.

Detailed Research Findings and Data:

NMR studies have provided significant insights into the interaction of various nucleoside analogues with their targets. While specific detailed NMR data for this compound interactions might require searching specialized databases, the principles and types of data obtained are well-established for this class of compounds.

For instance, studies on other nucleoside analogues binding to proteins have utilized CSP analysis to pinpoint interacting residues. Figure 1 in one study shows how chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum of a protein (Rv0577) upon addition of a nucleoside analogue (2MeAdo) can identify the ligand binding pocket ssgcid.org. Residues with significant chemical shift changes are mapped onto the protein structure, revealing the binding interface ssgcid.org.

Table 1: Illustrative Example of Chemical Shift Perturbation Data in a Protein-Nucleoside Analogue Interaction Study

Relaxation dispersion NMR has been used to study the dynamics of binding. For example, ligand-detected CPMG relaxation dispersion experiments on a ¹⁵N-modified nucleoside analogue (preQ₁) binding to an RNA aptamer provided access to the off-rate (koff) and the population of the bound state, supporting a conformational selection mechanism nih.govnih.gov.

Table 2: Illustrative Example of Kinetic Data from Relaxation Dispersion NMR

Furthermore, NMR can provide information on the conformational state of nucleoside analogues. Studies using ¹H-1D NMR can monitor the stability and hydrolysis of nucleotide analogues over time by observing characteristic reporter peaks mdpi.com. Tr-NOESY can indicate alterations in the conformation of the base relative to the ribose upon binding nih.gov. Variable temperature NMR studies can reveal the presence of different conformers of nucleoside analogues in solution biorxiv.org.

Mechanisms of Biochemical Resistance to Nucleoside Analogues

Overview of Molecular and Biochemical Mechanisms of Resistance in Biological Systems

Resistance to nucleoside analogues in biological systems arises through a variety of molecular and biochemical mechanisms that reduce the intracellular concentration of the active drug triphosphate or diminish its interaction with the target enzyme. These mechanisms can be broadly categorized into alterations in drug transport, metabolism (activation and inactivation), and modifications of the target enzyme. The high replication rate and genetic variability of pathogens like viruses, as well as the adaptive capacity of cancer cells, contribute to the rapid emergence of resistant variants under selective pressure from nucleoside analogue therapy. hiv.govwikipedia.orgwikipedia.orgmims.comnewdrugapprovals.org

Nucleoside analogues typically act as prodrugs that require intracellular phosphorylation by cellular or viral kinases to their active triphosphate forms to compete with endogenous nucleotides for incorporation into nascent DNA or RNA. hiv.govwikipedia.orgfishersci.co.uk Resistance can develop when these activation pathways are impaired or when alternative metabolic pathways lead to drug inactivation. wikipedia.orgwikipedia.orgwikidata.orgmims.comhiv.govdrugbank.com Furthermore, changes in the permeability of cell membranes or the activity of nucleoside transporters and efflux pumps can affect the intracellular accumulation of the drug. mims.commims.commims.comnewdrugapprovals.orgwikipedia.orgnih.gov Modifications in the structure or expression of the target polymerase enzyme can also lead to reduced drug binding or increased excision of the incorporated analogue. hiv.govwikipedia.orgnewdrugapprovals.orgfishersci.co.ukwikipedia.orgwikipedia.orglabshare.cnmims.commims.comnih.gov

While Oxazofurin's mechanism of action is believed to involve the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme in the guanine (B1146940) nucleotide synthesis pathway fishersci.ptwikidata.org, specific biochemical resistance mechanisms against this compound have not been extensively documented in the provided search results. However, general principles of nucleoside analogue resistance, particularly those related to metabolic enzymes and target modification, could potentially apply.

Target Modification and Mutational Aspects of Resistance

Mutations in the gene encoding the target enzyme are a primary mechanism of resistance to nucleoside analogues. These mutations can lead to amino acid substitutions in the enzyme that reduce its affinity for the phosphorylated nucleoside analogue while retaining sufficient affinity for the natural nucleotide substrate. hiv.govwikipedia.orgfishersci.co.ukwikipedia.orgmims.com This altered discrimination favors the incorporation of the natural nucleotide, thereby reducing the inhibitory effect of the analogue on DNA or RNA synthesis. hiv.govwikipedia.orgwikipedia.orgmims.com

In the context of viral infections treated with nucleoside reverse transcriptase inhibitors (NRTIs), mutations in the viral reverse transcriptase (RT) gene are well-characterized. For instance, mutations like M184V in HIV-1 RT confer high-level resistance to lamivudine (B182088) and emtricitabine (B123318) by reducing the incorporation of their active triphosphate forms. wikipedia.orgwikipedia.org Another mechanism involves mutations that enhance the excision of the incorporated nucleoside analogue monophosphate from the growing DNA chain, a process often referred to as phosphorolytic excision. hiv.govwikipedia.orgfishersci.co.ukwikipedia.orglabshare.cnmims.com Thymidine (B127349) analogue-associated mutations (TAMs) in HIV-1 RT, such as M41L and T215Y, are classic examples of mutations that promote ATP-dependent excision of incorporated zidovudine (B1683550) monophosphate. wikipedia.orgfishersci.co.ukwikipedia.orglabshare.cnmims.com

In cancer therapy, resistance to nucleoside analogues targeting DNA polymerases can also involve mutations in these enzymes. Additionally, alterations in enzymes involved in nucleotide metabolism can indirectly affect the balance of natural nucleotide pools, thereby influencing the competition with the nucleoside analogue triphosphate for the target polymerase. wikipedia.org

For this compound, which is thought to target IMPDH fishersci.ptwikidata.org, potential resistance mechanisms could involve mutations in the IMPDH enzyme that reduce its sensitivity to this compound's active metabolite. However, specific research detailing such mutations for this compound was not found in the provided search results. Studies on resistance to Tiazofurin (B1684497), a related compound, have indicated that altered metabolism rather than target modification can be a primary resistance mechanism. wikidata.org

Enzymatic Inactivation and Degradation Pathways of Analogues

Enzymatic modifications that reduce the intracellular concentration of the active nucleoside analogue are significant contributors to resistance. This can occur through decreased activity of activating enzymes or increased activity of inactivating enzymes. Nucleoside analogues typically require phosphorylation by kinases (e.g., deoxycytidine kinase, thymidine kinase) to be converted into their active mono-, di-, and triphosphate forms. wikipedia.orgwikipedia.orghiv.govdrugbank.comwikipedia.org Reduced expression or activity of these activating kinases due to mutations or altered regulation can lead to insufficient levels of the active drug, resulting in resistance. wikipedia.orgwikipedia.orghiv.govdrugbank.comwikipedia.org For example, decreased deoxycytidine kinase (dCK) activity is a known mechanism of resistance to cytarabine (B982) and cladribine (B1669150) in leukemia cells. wikipedia.orghiv.govdrugbank.commims.com

Conversely, increased activity of enzymes that degrade or inactivate nucleoside analogues can also confer resistance. Cytidine (B196190) deaminase, for instance, can inactivate cytidine analogues like cytarabine. drugbank.com Similarly, 5'-nucleotidases can dephosphorylate the active triphosphate forms back to less active or inactive metabolites, effectively reducing the intracellular concentration of the active drug. wikipedia.orgdrugbank.commims.com Elevated levels of 5'-nucleotidases have been observed in some nucleoside analogue-resistant cell lines. wikipedia.orgmims.com

While the metabolic activation and potential inactivation pathways of this compound have not been detailed in the provided search results, by analogy with other nucleoside analogues, alterations in the enzymes responsible for its metabolic conversion could represent potential resistance mechanisms. Studies on Tiazofurin resistance have highlighted the importance of its metabolism, suggesting that reduced formation of the active metabolite can lead to resistance. wikidata.org

Role of Efflux Pump Systems and Alterations in Cellular Permeability

The ability of a nucleoside analogue to reach its intracellular target is dependent on its transport across the cell membrane. Alterations in membrane permeability or the activity of membrane transporters can significantly impact drug accumulation and contribute to resistance. Nucleoside analogues are often transported into cells by specific nucleoside transporters. mims.comhiv.govdrugbank.com Downregulation or loss of expression of these influx transporters can reduce the intracellular concentration of the drug, leading to resistance. mims.comhiv.govdrugbank.com

Efflux pumps are membrane proteins that actively transport various substrates, including drugs, out of the cell. mims.comnewdrugapprovals.orgwikipedia.orgnih.govnih.gov Increased expression or activity of efflux pumps that recognize nucleoside analogues as substrates can reduce their intracellular accumulation, thereby conferring resistance. mims.commims.commims.comnewdrugapprovals.orgwikipedia.orgnih.govnih.gov This mechanism is well-established for various classes of drugs, including some nucleoside analogues, and can contribute to multidrug resistance. mims.comwikipedia.orgnih.gov For instance, the overexpression of P-glycoprotein (MDR1), an efflux pump, has been associated with cross-resistance to some nucleoside analogues in leukemia cells. mims.com

Specific data on the transport of this compound across cell membranes or its interaction with efflux pumps was not found in the provided search results. However, given that nucleoside analogues generally rely on transporters for cellular uptake, and efflux pumps can mediate resistance to various drugs, these mechanisms represent potential avenues for the development of resistance to this compound.

Genetic and Evolutionary Aspects of Resistance Development

The development of resistance to nucleoside analogues is fundamentally an evolutionary process driven by selective pressure from drug exposure. In rapidly replicating organisms like viruses and cancer cells, a high mutation rate generates a diverse population of variants. hiv.govwikipedia.orgwikipedia.orgmims.comnewdrugapprovals.org Among these variants, those with pre-existing or newly acquired genetic alterations that confer reduced susceptibility to the drug have a selective advantage in the presence of the nucleoside analogue. hiv.govwikipedia.orgwikipedia.orgmims.comnewdrugapprovals.org Continued drug exposure leads to the selection and outgrowth of these resistant populations. hiv.govwikipedia.orgwikipedia.orgmims.comnewdrugapprovals.org

Resistance mutations can arise in the genes encoding target enzymes, drug-metabolizing enzymes, or transporters. hiv.govwikipedia.orgnewdrugapprovals.orgwikipedia.orgfishersci.co.ukwikipedia.orgwikidata.orgmims.comhiv.govdrugbank.commims.comwikipedia.orgwikipedia.orglabshare.cnmims.commims.comnih.govwikipedia.org The accumulation of multiple mutations can lead to higher levels of resistance and even cross-resistance to other drugs within the same class. wikipedia.orgwikipedia.orglabshare.cn Furthermore, the order in which mutations are acquired can influence the pathway of resistance development and the level of resistance achieved.

In bacteria, the acquisition of resistance genes through horizontal gene transfer mechanisms such as conjugation, transduction, and transformation can also play a significant role in the spread of resistance to antimicrobial agents, including some nucleoside analogues. mims.com

Emerging Research Directions and Chemical Biology Perspectives

Interdisciplinary Approaches at the Interface of Chemistry and Biology

Investigating Oxazofurin effectively requires a blend of chemical synthesis, analysis, and modification techniques combined with biological assays and mechanistic studies. This interdisciplinary approach is fundamental to understanding how the chemical structure of this compound relates to its biological effects. Research at the chemistry-biology interface aims to develop and apply chemical tools and techniques to study and manipulate biological systems ucr.eduruc.dk. This includes areas such as combinatorial chemistry, spectroscopic characterization of biosystems, and structural biology of biomolecules, all of which can be applied to the study of this compound ucr.edu. The integration of chemistry, biology, and even physics is becoming more common in scientific research and education, reflecting the complex nature of biological problems that require diverse expertise claremont.educentralasianstudies.org. For this compound, this could involve chemists synthesizing modified versions of the compound and biologists evaluating their activity in cellular or enzymatic assays to establish structure-activity relationships.

Exploration of Novel Nucleoside Analogue Chemotypes and Their Biological Potential

This compound is a nucleoside analogue, and research continues into exploring novel chemotypes based on the nucleoside scaffold to identify compounds with improved or different biological activities. While this compound itself contains a nucleophilic oxygen in place of the thiazole (B1198619) or thiophene (B33073) ring found in analogues like tiazofurin (B1684497) or thiophenfurin, studies have suggested that this structural difference leads to lower activity compared to its sulfur-containing counterparts acs.org. This highlights the importance of the heterocyclic base in the biological activity of C-nucleoside analogues. The exploration of novel nucleoside analogues involves making modifications to the sugar moiety, the base, or the glycosidic bond to influence properties such as cellular uptake, metabolic stability, and target binding nih.govmdpi.com. Recent advances in the synthesis and evaluation of anticancer nucleoside analogues, for example, focus on modifications at various positions of the furanose ring and the development of new prodrug strategies mdpi.com. While the search results primarily discuss other nucleoside analogues like tiazofurin, clofarabine, gemcitabine, and cytarabine (B982), the principles of exploring structural modifications and their impact on biological potential are directly applicable to this compound and the design of related chemotypes. For instance, understanding why this compound shows lower activity compared to tiazofurin acs.org can guide the design of new this compound derivatives with altered electronic or steric properties to potentially enhance activity.

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Discovery

The discovery and optimization of compounds like this compound can be significantly accelerated and made more cost-effective through the integration of advanced computational and experimental methodologies nih.govnih.govresearchgate.net. Computational methods, such as molecular docking, pharmacophore modeling, and molecular dynamics simulations, can be used to predict how this compound or its analogues might interact with biological targets, such as enzymes involved in nucleotide metabolism ucr.edunih.govnih.gov. These in silico methods can help prioritize which compounds to synthesize and test experimentally, reducing the need for extensive empirical screening researchgate.net. Experimental techniques, including X-ray crystallography and NMR spectroscopy, provide crucial structural information about this compound itself and its complexes with target molecules, which can validate computational predictions and inform further design cycles acs.orgrochester.edu. This rational drug discovery approach, combining computational predictions with experimental validation, is essential for understanding the molecular basis of this compound's activity and designing improved analogues nih.govnih.gov. Computational workflows can also be used to evaluate potential resistance mechanisms by analyzing mutations in target proteins uibk.ac.at.

Biosynthetic Pathway Elucidation and Metabolic Engineering for Analogue Production

This compound is a natural product, and understanding its biosynthetic pathway in Streptomyces griseus is crucial for developing sustainable production methods and potentially engineering the pathway to produce this compound analogues or related compounds. Elucidating biosynthetic pathways typically involves identifying the genes and enzymes responsible for catalyzing the series of reactions that convert simple precursors into the final natural product nih.govmanchester.ac.ukbiorxiv.org. Techniques such as genome sequencing, bioinformatics, gene editing (like CRISPR-Cas9), and in vitro enzyme assays are employed in this process manchester.ac.uk. Once the pathway is understood, metabolic engineering can be applied to optimize the production of this compound in its native host or heterologous systems, such as other microorganisms or plants nih.govfrontiersin.orgmdpi.com. This could involve overexpressing key enzymes, blocking competing pathways, or introducing genes for the synthesis of modified precursors. While specific details on the biosynthetic pathway of this compound were not prominently found in the search results, research on the biosynthesis of other natural products, such as reserpine (B192253) and isoflavonoids, demonstrates the methodologies used in pathway elucidation and metabolic engineering biorxiv.orgfrontiersin.org. Applying these approaches to this compound could enable more efficient and controlled production, potentially leading to the generation of novel analogues through engineered biosynthesis.

Future Avenues for Mechanistic Understanding and Overcoming Compound Inactivity or Resistance.

Future research on this compound needs to delve deeper into its precise molecular mechanism(s) of action to fully understand how it exerts its biological effects. While its structural similarity to nucleosides suggests interference with nucleotide metabolism, the exact enzymes or pathways it targets and the downstream cellular consequences require further investigation. Understanding the reasons behind this compound's potentially lower activity compared to other analogues like tiazofurin acs.org is also a key area for future study. This could involve detailed kinetic and structural studies of its interactions with potential targets. Furthermore, research is needed to explore potential mechanisms of cellular inactivity or the development of resistance to this compound, should it be pursued as a therapeutic lead. Studies on drug resistance in other contexts, such as resistance to targeted cancer drugs due to target mutations, provide a framework for investigating potential resistance mechanisms to this compound uibk.ac.at. Future avenues could involve identifying efflux transporters, metabolic enzymes that inactivate the compound, or mutations in target pathways that reduce its efficacy. Overcoming inactivity or resistance might involve developing prodrugs that improve cellular uptake or metabolic stability, designing analogues that are not substrates for resistance mechanisms, or using this compound in combination with other agents. The field of chemical biology is actively developing new methodologies to understand complex biological processes and overcome challenges like drug resistance nih.govhelmholtz-hips.de.

Q & A

Basic: What are the established synthetic routes for Oxazofurin, and how can researchers ensure reproducibility in its preparation?

To ensure reproducibility, researchers should:

- Document synthetic protocols rigorously , including reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification methods (e.g., column chromatography, recrystallization).

- Characterize intermediates and final products using spectroscopic techniques (e.g., H/C NMR, IR) and chromatographic methods (HPLC, GC-MS) .

- Cite prior literature for known steps and validate new procedures with triplicate experiments.

- Provide supplementary data (e.g., NMR spectra, HPLC traces) to support reproducibility claims .

Advanced: How can researchers resolve contradictions in reported enzymatic inhibition data for this compound across different studies?

Contradictions may arise from variations in assay conditions, enzyme isoforms, or data normalization. To address this:

- Conduct comparative meta-analysis of experimental parameters (e.g., buffer pH, substrate concentrations, temperature) .

- Validate findings using orthogonal assays (e.g., kinetic assays vs. cellular activity measurements).

- Apply statistical rigor , such as calculating confidence intervals or using ANOVA to assess inter-study variability .

- Replicate conflicting experiments under standardized conditions and publish raw data for transparency .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural assignments and detect impurities (>95% purity threshold) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to quantify purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate crystallinity and purity .

Advanced: What strategies should be employed to design in vivo studies investigating this compound’s pharmacokinetics while minimizing confounding variables?

- Animal Model Selection : Use genetically homogeneous cohorts (e.g., inbred strains) and control for age, sex, and diet .

- Dosing Protocols : Include multiple dose groups (e.g., low, medium, high) and use vehicle controls.

- Pharmacokinetic Sampling : Collect plasma/tissue samples at staggered time points for AUC (Area Under Curve) calculations.

- Statistical Power Analysis : Pre-determine sample size using pilot data to ensure detectable effect sizes .

Basic: How should researchers conduct a comprehensive literature review to identify gaps in this compound’s mechanistic studies?

- Database Searches : Use PubMed, SciFinder, and Web of Science with keywords like “this compound mechanism,” “IMPDH inhibition,” and “nucleotide biosynthesis.”

- Inclusion Criteria : Filter studies by relevance (e.g., in vitro vs. in vivo, species-specific effects) .

- Gap Analysis : Map reported mechanisms (e.g., IMPDH inhibition) against understudied areas (e.g., off-target effects, resistance mechanisms) .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound’s cytotoxicity assays?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values .

- Error Propagation : Report standard deviations from triplicate experiments and use bootstrap resampling for confidence intervals.

- Synergy Analysis : For combination studies, apply the Chou-Talalay method to quantify synergism/antagonism .

Basic: What are the key considerations when formulating hypothesis-driven research questions on this compound’s therapeutic potential?

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Alignment with Literature : Base hypotheses on gaps identified in prior studies (e.g., “Does this compound inhibit viral IMPDH isoforms with higher selectivity than mammalian isoforms?”) .

Advanced: How can computational modeling be integrated with experimental data to elucidate this compound’s molecular interactions?

- Molecular Docking : Predict binding poses with IMPDH active sites using software like AutoDock or Schrödinger .

- Molecular Dynamics (MD) Simulations : Validate docking results with 100-ns MD trajectories to assess stability.

- Experimental Cross-Validation : Compare computational binding energies with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.